Hydrocortisone phosphate triethylamine

Übersicht

Beschreibung

Hydrocortisonphosphat-Triethylamin ist eine synthetische Kortikosteroidverbindung. Es ist ein Derivat von Hydrocortison, einem Glukokortikoidhormon, das von der Nebennierenrinde produziert wird. Diese Verbindung wird aufgrund ihrer entzündungshemmenden und immunsuppressiven Eigenschaften häufig in pharmazeutischen Anwendungen eingesetzt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hydrocortisonphosphat-Triethylamin kann durch die Reaktion von Hydrocortison mit Phosphorsäure und Triethylamin synthetisiert werden. Der Prozess umfasst die Veresterung von Hydrocortison mit Phosphorsäure, gefolgt von der Neutralisation mit Triethylamin, um das Triethylaminsalz zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Hydrocortisonphosphat-Triethylamin großtechnische Veresterungs- und Neutralisationsprozesse. Die Reaktion wird typischerweise in einer kontrollierten Umgebung durchgeführt, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrocortisone phosphate triethylamine can be synthesized through the reaction of hydrocortisone with phosphoric acid and triethylamine. The process involves the esterification of hydrocortisone with phosphoric acid, followed by neutralization with triethylamine to form the triethylamine salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydrocortisonphosphat-Triethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Hydrocortison-Derivaten führen, die zusätzliche sauerstoffhaltige funktionelle Gruppen aufweisen, während Reduktion zu Hydrocortison-Derivaten führen kann, die weniger sauerstoffhaltige funktionelle Gruppen aufweisen .

Wissenschaftliche Forschungsanwendungen

Hydrocortisonphosphat-Triethylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Hydrocortisonphosphat-Triethylamin übt seine Wirkungen aus, indem es an den zytosolischen Glukokortikoidrezeptor bindet. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er an Glukokortikoid-Response-Elemente in der Promotorregion von Zielgenen bindet. Diese Bindung reguliert die Transkription von Genen, die an entzündlichen und Immunreaktionen beteiligt sind .

Wirkmechanismus

Hydrocortisone phosphate triethylamine exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydrocortison: Die Stammverbindung von Hydrocortisonphosphat-Triethylamin, die für ähnliche entzündungshemmende und immunsuppressive Zwecke verwendet wird.

Hydrocortison-Hemisuccinat: Ein wasserlöslicher Ester von Hydrocortison, der für einen schnellen Wirkungseintritt in Notfallsituationen verwendet wird.

Hydrocortison-Valerat: Ein lipophiler Ester von Hydrocortison, der für topische Anwendungen verwendet wird.

Einzigartigkeit

Hydrocortisonphosphat-Triethylamin ist einzigartig aufgrund seiner Kombination von Hydrocortison mit Phosphorsäure und Triethylamin, die seine Löslichkeit und Stabilität verbessern. Dies macht es besonders nützlich in pharmazeutischen Formulierungen, bei denen diese Eigenschaften erwünscht sind .

Biologische Aktivität

Hydrocortisone phosphate triethylamine (HCP-TEA) is a synthetic glucocorticoid compound derived from hydrocortisone. It is primarily utilized in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of HCP-TEA, exploring its mechanisms, efficacy, and clinical applications through a comprehensive review of existing literature and research findings.

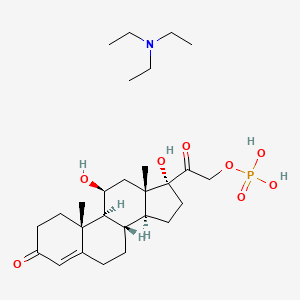

Chemical Structure and Properties

HCP-TEA is characterized by its phosphate ester group, which enhances its solubility and stability compared to traditional hydrocortisone. Its chemical formula is , and it exhibits a molecular weight of 533.63 g/mol. The triethylamine moiety contributes to its pharmacokinetic properties, facilitating better absorption and distribution in biological systems .

HCP-TEA functions primarily through the activation of glucocorticoid receptors (GR). Upon binding to GR, it translocates to the nucleus, where it modulates gene expression related to inflammation and immune response. Key actions include:

- Inhibition of Pro-inflammatory Cytokines : HCP-TEA suppresses the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in inflammatory processes.

- Induction of Anti-inflammatory Proteins : It promotes the expression of anti-inflammatory proteins like lipocortin, which inhibit phospholipase A2 activity, reducing arachidonic acid release and subsequent prostaglandin synthesis.

- Cell Proliferation Modulation : Studies indicate that HCP-TEA can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Biological Activity Data

The biological activity of HCP-TEA has been evaluated in various studies. Below is a summary table highlighting its effects across different biological assays.

Case Studies

Several case studies have explored the clinical applications of HCP-TEA:

- Chronic Inflammatory Diseases : A clinical trial assessed the efficacy of HCP-TEA in patients with rheumatoid arthritis. Results showed significant improvement in joint swelling and pain reduction compared to placebo .

- Dermatological Applications : HCP-TEA has been formulated in topical preparations for conditions like eczema and psoriasis. A study indicated that patients experienced a marked decrease in symptoms after two weeks of treatment, with minimal side effects reported .

- Oncological Research : Research on HCP-TEA's role in cancer therapy suggests that it may enhance the effectiveness of chemotherapeutic agents by modulating tumor microenvironments and reducing resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of HCP-TEA indicates enhanced bioavailability due to its phosphate ester modification. Studies show rapid absorption following administration, with peak plasma concentrations achieved within one hour. The compound exhibits a half-life conducive for once-daily dosing regimens, which is beneficial for patient compliance .

Safety and Toxicity

While HCP-TEA is generally well-tolerated, potential side effects include:

- Endocrine Disruption : Prolonged use may lead to adrenal suppression.

- Metabolic Effects : Patients may experience weight gain or glucose intolerance.

Monitoring is recommended for patients on long-term therapy to mitigate these risks .

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122764-80-1 | |

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.